molecular formula C13H19NO4S B2768285 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 332388-77-9

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2768285
CAS No.: 332388-77-9
M. Wt: 285.36
InChI Key: OUJLQEAYMFYAOW-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H19NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Scientific Research Applications

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.

    Reduction: Formation of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)aniline.

    Substitution: Formation of 2-chloro-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)aniline
  • 2-ethoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Uniqueness

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-5-6-12(17-2)13(8-10)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJLQEAYMFYAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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